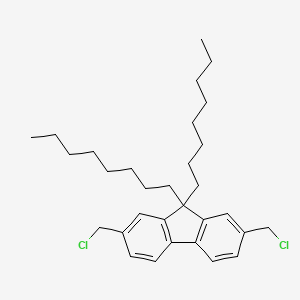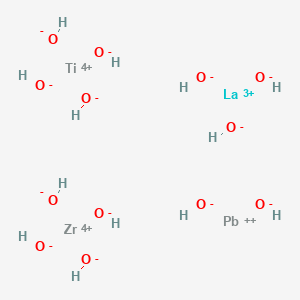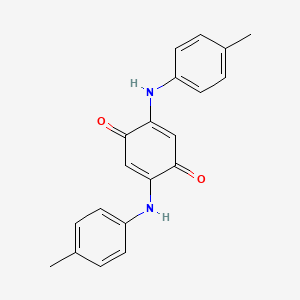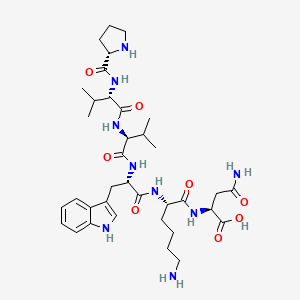
2,7-Bis(chloromethyl)-9,9-dioctyl-9H-fluorene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,7-Bis(chloromethyl)-9,9-dioctyl-9H-fluorene is an organic compound that belongs to the fluorene family. This compound is characterized by the presence of two chloromethyl groups at the 2 and 7 positions and two octyl groups at the 9 position of the fluorene core. The unique structure of this compound makes it an interesting subject for various scientific studies and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Bis(chloromethyl)-9,9-dioctyl-9H-fluorene typically involves the chloromethylation of 9,9-dioctylfluorene. This process can be carried out using paraformaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is usually conducted under reflux conditions to ensure complete chloromethylation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the overall yield and purity of the product.
化学反応の分析
Types of Reactions
2,7-Bis(chloromethyl)-9,9-dioctyl-9H-fluorene can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The chloromethyl groups can be reduced to methyl groups using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran (THF) are commonly used.
Major Products Formed
Substitution Reactions: Products include azides, thiols, and ethers.
Oxidation Reactions: Products include aldehydes and carboxylic acids.
Reduction Reactions: The major product is 2,7-dimethyl-9,9-dioctyl-9H-fluorene.
科学的研究の応用
2,7-Bis(chloromethyl)-9,9-dioctyl-9H-fluorene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used to study the interactions between organic molecules and biological systems.
Industry: The compound is used in the production of advanced materials such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
作用機序
The mechanism of action of 2,7-Bis(chloromethyl)-9,9-dioctyl-9H-fluorene involves its ability to undergo various chemical reactions that modify its structure and properties. The chloromethyl groups are reactive sites that can participate in nucleophilic substitution reactions, leading to the formation of new compounds with different functionalities. The octyl groups provide hydrophobic characteristics, which can influence the compound’s interactions with other molecules and materials.
類似化合物との比較
Similar Compounds
1,4-Bis(chloromethyl)naphthalene: Similar in structure but with a naphthalene core instead of a fluorene core.
2,7-Bis(bromomethyl)-9,9-dioctyl-9H-fluorene: Similar structure but with bromomethyl groups instead of chloromethyl groups.
9,9-Dioctyl-2,7-dimethylfluorene: Similar structure but with methyl groups instead of chloromethyl groups.
Uniqueness
2,7-Bis(chloromethyl)-9,9-dioctyl-9H-fluorene is unique due to the presence of both chloromethyl and octyl groups on the fluorene core. This combination of functional groups provides a balance of reactivity and hydrophobicity, making it a versatile compound for various applications in chemistry, biology, medicine, and industry.
特性
CAS番号 |
470715-09-4 |
|---|---|
分子式 |
C31H44Cl2 |
分子量 |
487.6 g/mol |
IUPAC名 |
2,7-bis(chloromethyl)-9,9-dioctylfluorene |
InChI |
InChI=1S/C31H44Cl2/c1-3-5-7-9-11-13-19-31(20-14-12-10-8-6-4-2)29-21-25(23-32)15-17-27(29)28-18-16-26(24-33)22-30(28)31/h15-18,21-22H,3-14,19-20,23-24H2,1-2H3 |
InChIキー |
SNAGGTJGCSYKFE-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC1(C2=C(C=CC(=C2)CCl)C3=C1C=C(C=C3)CCl)CCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(Dodecyloxy)-6-{[4-(tetradecyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12580042.png)
![4-[(6-{4-[2-(Pyridin-4-YL)ethenyl]phenoxy}hexyl)oxy]benzoic acid](/img/structure/B12580055.png)

![3-[(2-Fluoro-3-iodophenyl)methoxy]pyridin-2-amine](/img/structure/B12580069.png)
![2-(2-{2-[4-(Dodecyloxy)phenoxy]ethoxy}ethoxy)ethane-1-thiol](/img/structure/B12580076.png)
![Benzamide, 3,5-dibromo-N-[(4-fluorophenyl)methyl]-2-hydroxy-](/img/structure/B12580083.png)

![10-oxa-2,9-diazatricyclo[5.3.0.02,5]deca-1(7),3,5,8-tetraene](/img/structure/B12580097.png)
![Oxirane, 2,2-dimethyl-3-[(3S)-3-methyl-4-pentenyl]-](/img/structure/B12580101.png)
![N-[(Piperazin-1-yl)methylidene]methanesulfonamide](/img/structure/B12580119.png)
![N-(2-Chlorophenyl)-N-{2-[(3-cyano-8-methylquinolin-2-yl)amino]ethyl}urea](/img/structure/B12580128.png)

![5-[(2,6-Dichlorophenyl)methoxy]pyrazine-2-carboxylic acid](/img/structure/B12580132.png)
